molecular formula C13H17N3O2S B7106765 N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7106765
M. Wt: 279.36 g/mol
InChI Key: WJTGIQZSMLKAPW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazole compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,8-18-3)12(17)14-7-9-5-4-6-10-11(9)16-19-15-10/h4-6H,7-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTGIQZSMLKAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NCC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate alkylating agents. One common method involves the use of a palladium-catalyzed direct C-H (hetero)arylation reaction . This method allows for the formation of the desired compound under mild conditions, providing good yields and high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiadiazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzothiadiazole derivatives with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in optoelectronic applications. Additionally, the compound can interact with biological targets, such as enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide is unique due to its specific structural features, including the methoxy and dimethylpropanamide groups. These groups can influence the compound’s solubility, reactivity, and overall properties, making it distinct from other benzothiadiazole derivatives.

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